9beta,11beta-Epoxy-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-acetate
Overview
Description
9,11beta-Epoxy-17-hydroxy-16beta-methyl-3,20-dioxo-9beta-pregna-1,4-diene-21-yl acetate is a synthetic glucocorticoid compound. It is an intermediate in the production of Betamethasone, a widely used anti-inflammatory agent . This compound belongs to the class of steroids and derivatives, specifically glucocorticoids, which are known for their potent anti-inflammatory and immunosuppressive properties .
Mechanism of Action
Target of Action
The compound, also known as “Q4RBW718KS” or “9,11beta-Epoxy-17-hydroxy-16beta-methyl-3,20-dioxo-9beta-pregna-1,4-diene-21-yl acetate”, is a metabolite of Mometasone Furoate . Mometasone Furoate is a topical corticosteroid used as an anti-inflammatory . Therefore, the primary targets of this compound are likely to be similar to those of Mometasone Furoate, which primarily targets glucocorticoid receptors in the cells of the immune system.
Mode of Action
The compound interacts with its targets, the glucocorticoid receptors, by binding to them. This binding results in changes in the transcription of certain genes, leading to altered protein synthesis. These changes can lead to a decrease in inflammation and immune response, which is why compounds like this are often used as anti-inflammatory drugs .
Biochemical Pathways
The compound affects the glucocorticoid receptor signaling pathway. When the compound binds to the glucocorticoid receptor, it alters the transcription of genes that are regulated by this receptor. This can lead to changes in the production of proteins involved in inflammatory responses, immune responses, and other processes .
Pharmacokinetics
Its distribution, metabolism, and excretion would depend on various factors including the specific formulation used, the individual’s metabolic rate, and other individual-specific factors .
Result of Action
The molecular and cellular effects of the compound’s action are likely to include a reduction in inflammation and immune response. This is due to the compound’s interaction with glucocorticoid receptors, which leads to changes in gene transcription and protein synthesis. These changes can result in decreased production of proteins involved in inflammatory and immune responses .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the pH of the environment can affect the compound’s stability and solubility, which in turn can impact its bioavailability and efficacy. Additionally, individual-specific factors such as the individual’s metabolic rate, the presence of other medications, and the individual’s overall health status can also influence the compound’s action and efficacy .
Preparation Methods
The synthesis of 9,11beta-Epoxy-17-hydroxy-16beta-methyl-3,20-dioxo-9beta-pregna-1,4-diene-21-yl acetate involves several steps:
Starting Material: The synthesis begins with 16alpha,17alpha-epoxyprogesterone.
Ketone Protection: The 3,20-diketone groups are protected by forming ketals with ethylene glycol.
Reduction: The 11-ketone group is reduced.
Elimination: Formation of a double bond at the 9(11) position.
Addition: Methylmagnesium bromide is added to the epoxide group.
Hydrolysis: The ketal groups are hydrolyzed to form 17alpha-hydroxy groups.
Dehydrogenation: Formation of a double bond at the 1-position.
Iodination and Acetylation: The 21-position is iodinated and then replaced with an acetoxy group
Chemical Reactions Analysis
9,11beta-Epoxy-17-hydroxy-16beta-methyl-3,20-dioxo-9beta-pregna-1,4-diene-21-yl acetate undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Halogenation at specific positions can be achieved using reagents like iodine or bromine.
Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding alcohol.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of Betamethasone and other glucocorticoids.
Biology: Studied for its role in modulating inflammatory responses and immune functions.
Comparison with Similar Compounds
Similar compounds include:
Betamethasone: A potent glucocorticoid with anti-inflammatory properties.
Dexamethasone: Another glucocorticoid used for its anti-inflammatory and immunosuppressive effects.
Mometasone Furoate: A topical corticosteroid used for its anti-inflammatory properties.
The uniqueness of 9,11beta-Epoxy-17-hydroxy-16beta-methyl-3,20-dioxo-9beta-pregna-1,4-diene-21-yl acetate lies in its role as an intermediate in the synthesis of Betamethasone, providing a crucial step in the production of this important therapeutic agent .
Properties
IUPAC Name |
[2-[(1S,2S,10S,11S,13S,14R,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O6/c1-13-9-18-17-6-5-15-10-16(26)7-8-21(15,3)24(17)20(30-24)11-22(18,4)23(13,28)19(27)12-29-14(2)25/h7-8,10,13,17-18,20,28H,5-6,9,11-12H2,1-4H3/t13-,17-,18-,20-,21-,22-,23-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MONKXVNQUJNHLQ-LGLNQOIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)COC(=O)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10919891 | |
Record name | 17-Hydroxy-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10919891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912-38-9 | |
Record name | (9β,11β,16β)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=912-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,11beta-Epoxy-17-hydroxy-16beta-methyl-3,20-dioxo-9beta-pregna-1,4-diene-21-yl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000912389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17-Hydroxy-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10919891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9β,11β-epoxy-17,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.830 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9,11.BETA.-EPOXY-17-HYDROXY-16.BETA.-METHYL-3,20-DIOXO-9.BETA.-PREGNA-1,4-DIENE-21-YL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4RBW718KS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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